molecular formula C6H9BrO2 B2873827 trans-1-Bromo-2-acetoxy-cyclobutane CAS No. 64940-58-5

trans-1-Bromo-2-acetoxy-cyclobutane

Cat. No.: B2873827
CAS No.: 64940-58-5
M. Wt: 193.04
InChI Key: NJWFQAGXUFLHDF-PHDIDXHHSA-N
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Description

Trans-1-Bromo-2-acetoxy-cyclobutane: is a fascinating chemical compound with unique properties that make it valuable for various scientific research applications. This compound is particularly interesting due to its structure, which includes a bromine atom and an acetoxy group attached to a cyclobutane ring. Its versatility makes it a promising candidate for advancing scientific discoveries in organic synthesis and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of trans-1-Bromo-2-acetoxy-cyclobutane typically involves the bromination of cyclobutene followed by acetylation. The reaction conditions often require the use of bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The bromination step is stereoselective, leading to the formation of the trans isomer. The subsequent acetylation involves the reaction of the brominated cyclobutane with acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods: : While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions: : Trans-1-Bromo-2-acetoxy-cyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different cyclobutane derivatives.

    Reduction Reactions: The compound can be reduced to form trans-1-acetoxy-cyclobutane by using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The acetoxy group can be oxidized to form trans-1-bromo-2-carboxy-cyclobutane using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as NaOH or NH3 in aqueous or alcoholic solutions.

    Reduction: LiAlH4 in anhydrous ether.

    Oxidation: KMnO4 in acidic or neutral conditions.

Major Products

    Substitution: Trans-1-hydroxy-2-acetoxy-cyclobutane or trans-1-amino-2-acetoxy-cyclobutane.

    Reduction: Trans-1-acetoxy-cyclobutane.

    Oxidation: Trans-1-bromo-2-carboxy-cyclobutane.

Scientific Research Applications

Trans-1-Bromo-2-acetoxy-cyclobutane has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: Its unique structure makes it a candidate for developing new drugs and studying their mechanisms of action.

    Material Science: It can be used in the development of new materials with specific properties.

    Biological Studies: It is used to investigate the effects of brominated and acetylated compounds on biological systems.

Mechanism of Action

The mechanism of action of trans-1-Bromo-2-acetoxy-cyclobutane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the acetoxy group can undergo hydrolysis or oxidation. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    Trans-1-Bromo-2-hydroxy-cyclobutane: Similar structure but with a hydroxyl group instead of an acetoxy group.

    Trans-1-Bromo-2-amino-cyclobutane: Contains an amino group instead of an acetoxy group.

    Trans-1-Bromo-2-carboxy-cyclobutane: Has a carboxy group instead of an acetoxy group.

Uniqueness: : Trans-1-Bromo-2-acetoxy-cyclobutane is unique due to the presence of both a bromine atom and an acetoxy group on the cyclobutane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in scientific research .

Properties

IUPAC Name

[(1R,2R)-2-bromocyclobutyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c1-4(8)9-6-3-2-5(6)7/h5-6H,2-3H2,1H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWFQAGXUFLHDF-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CC[C@H]1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64940-58-5
Record name rac-(1R,2R)-2-bromocyclobutyl acetate
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